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molecular formula C15H24N2O B8445978 4-(3-Azepan-1-ylpropoxy)aniline

4-(3-Azepan-1-ylpropoxy)aniline

Cat. No. B8445978
M. Wt: 248.36 g/mol
InChI Key: QSVZPAXAVVULQL-UHFFFAOYSA-N
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Patent
US07521455B2

Procedure details

The target compound was obtained by the method according to Example 138, using azepane, 3-bromopropanol and 4-nitrophenol as starting materials.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Br[CH2:9][CH2:10][CH2:11][OH:12].[N+:13]([C:16]1[CH:21]=[CH:20][C:19](O)=[CH:18][CH:17]=1)([O-])=O>>[N:1]1([CH2:9][CH2:10][CH2:11][O:12][C:19]2[CH:20]=[CH:21][C:16]([NH2:13])=[CH:17][CH:18]=2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The target compound was obtained by the method

Outcomes

Product
Name
Type
Smiles
N1(CCCCCC1)CCCOC1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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